molecular formula C24H25N5O3S2 B2971527 2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 1021045-33-9

2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2971527
CAS No.: 1021045-33-9
M. Wt: 495.62
InChI Key: NXYWKIRGQGCJCN-UHFFFAOYSA-N
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Description

2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiophene ring, and a thiazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyridazine core: This can be achieved by reacting 2-aminothiophene with a suitable diketone under acidic conditions to form the thiazolopyridazine ring.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Acylation: The final step involves the acylation of the intermediate compound with N-phenyl-N-(propan-2-yl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(morpholin-4-yl)-4-oxo-7-(phenyl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide: Similar structure but lacks the thiophene ring.

    2-[2-(piperidin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both the morpholine and thiophene rings in 2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-16(2)29(17-7-4-3-5-8-17)19(30)15-28-23(31)21-22(20(26-28)18-9-6-14-33-18)34-24(25-21)27-10-12-32-13-11-27/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYWKIRGQGCJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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